N-{4-[5-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}benzamide
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Overview
Description
N-[4-(5-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]BENZAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]BENZAMIDE typically involves the reaction of 2-aminobenzimidazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
N-[4-(5-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(5-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler compound with similar biological activities.
Nocodazole: An antineoplastic agent that depolymerizes microtubules.
Mebendazole: An antiparasitic drug with a benzimidazole core.
Uniqueness
N-[4-(5-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]BENZAMIDE is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other benzimidazole derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C27H19N3O2 |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-[4-(6-benzoyl-1H-benzimidazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C27H19N3O2/c31-25(18-7-3-1-4-8-18)21-13-16-23-24(17-21)30-26(29-23)19-11-14-22(15-12-19)28-27(32)20-9-5-2-6-10-20/h1-17H,(H,28,32)(H,29,30) |
InChI Key |
QMPHURHKCNBQAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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